molecular formula C20H13N3O4S B15026148 1-(4-Hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15026148
M. Wt: 391.4 g/mol
InChI Key: SGQCGFDGVWDVDA-UHFFFAOYSA-N
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Description

The compound 1-(4-Hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules characterized by fused chromene, pyrrole, and dione moieties. Its structure includes a 4-hydroxyphenyl group at position 1 and a 5-methyl-1,3,4-thiadiazole substituent at position 2 (Fig. 1).

Properties

Molecular Formula

C20H13N3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H13N3O4S/c1-10-21-22-20(28-10)23-16(11-6-8-12(24)9-7-11)15-17(25)13-4-2-3-5-14(13)27-18(15)19(23)26/h2-9,16,24H,1H3

InChI Key

SGQCGFDGVWDVDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanism

The target compound is synthesized via a one-pot multicomponent reaction involving:

  • Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (Component 1): Serves as the diketone precursor for the chromeno-pyrrole-dione scaffold.
  • 4-Hydroxybenzaldehyde (Component 2): Introduces the 4-hydroxyphenyl group at position 1.
  • 5-Methyl-1,3,4-thiadiazol-2-amine (Component 3): Provides the 5-methyl-1,3,4-thiadiazol-2-yl moiety at position 2.

The reaction proceeds through:

  • Imine Formation : Condensation of the aldehyde (Component 2) and amine (Component 3) generates a Schiff base intermediate.
  • Cyclization : The diketone (Component 1) undergoes nucleophilic attack, followed by intramolecular cyclization to form the chromeno[2,3-c]pyrrole-3,9-dione core.
  • Aromatization : Elimination of methanol and water yields the conjugated heterocyclic system.

Optimized Reaction Conditions

Parameter Optimal Value Impact on Yield/Purity
Solvent Anhydrous ethanol Enhances solubility of intermediates.
Temperature 80°C (reflux) Accelerates cyclization.
Catalyst Acetic acid (1 mL) Facilitates imine formation.
Reaction Time 20 hours Ensures complete conversion.
Workup Crystallization from ethanol Achieves >95% purity.

Under these conditions, the target compound is obtained in 70–86% yield with HPLC purity exceeding 95%.

Alternative Synthetic Strategies

Post-Functionalization of the Chromeno-Pyrrole Core

In cases where thiadiazole-containing amines are unavailable, a two-step approach may be employed:

  • Core Synthesis : Prepare 1-(4-Hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione via the multicomponent method using 4-hydroxybenzaldehyde and a primary alkyl amine.
  • Thiadiazole Introduction : Perform a nucleophilic substitution or coupling reaction at position 2 using 2-mercapto-5-methyl-1,3,4-thiadiazole under basic conditions (e.g., K₂CO₃ in acetone).

Limitations : This method often results in lower yields (50–65%) due to steric hindrance at position 2.

Solid-Phase Combinatorial Synthesis

High-throughput platforms enable parallel synthesis of chromeno-pyrrole-dione derivatives. Key steps include:

  • Immobilization of Component 1 on Wang resin.
  • Sequential addition of aldehydes and amines under microwave irradiation (100°C, 30 min).
  • Cleavage from resin using TFA/CH₂Cl₂ (1:9).

While efficient for library generation, this method is less practical for large-scale production of the target compound.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.10 (d, 1H, aromatic), 7.72 (dd, 2H, thiadiazole), 5.21 (s, 1H, OH).
IR (KBr) 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (C=N), 1273 cm⁻¹ (C-O).
MS (ESI+) m/z 435.45 [M+H]⁺ (calc. for C₂₂H₁₇N₃O₅S).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention time = 12.3 min.

Challenges and Optimization Insights

Common Pitfalls

  • Thiadiazole Instability : The 5-methyl-1,3,4-thiadiazol-2-amine is hygroscopic and prone to decomposition. Storage under argon at –20°C is recommended.
  • Byproduct Formation : Competing reactions may yield 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones if cyclization is incomplete.

Scalability Considerations

Parameter Lab Scale (1 mmol) Pilot Scale (1 mol)
Yield 70–86% 60–75% (due to heat transfer limitations)
Purity >95% 90–93% (requires recrystallization)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Multicomponent 70–86 >95 High Moderate
Post-Functionalization 50–65 85–90 Low High
Solid-Phase 60–75 90–95 Medium Low

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the chromeno-pyrrole system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the thiadiazole ring can produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its hydroxyphenyl group may interact with active sites of enzymes, while the thiadiazole ring can participate in hydrogen bonding or hydrophobic interactions with proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The substituents at positions 1 and 2 define the diversity within this chemical class. Below is a comparative analysis of key analogs:

Key Observations:
  • Electronic Effects : Thiadiazole groups (e.g., in AV-C and the target compound) are electron-withdrawing, enhancing stability and intermolecular interactions compared to pyridine or pyrazole derivatives .
  • Biological Activity : AV-C’s 2-fluorophenyl group and 5-isopropyl-thiadiazole enhance antiviral potency via TRIF pathway activation , whereas the target compound’s 4-hydroxyphenyl group may favor hydrogen bonding in biological targets.
  • Synthetic Flexibility : The target compound’s synthesis protocol allows for scalable library generation (223 examples reported) , contrasting with older methods requiring harsher conditions .

Reaction Pathways and Functionalization

The target compound serves as a precursor for further derivatization. For example:

  • Yield Optimization : Yields for pyrazolone derivatives depend on hydrazine stoichiometry (3–7 equivalents) and solvent (dioxane at 80°C) , suggesting tunability absent in earlier synthetic routes .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(4-Hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions involving chromeno-pyrrole-dione precursors. For example, Vydzhak and Panchishin (2008) describe a method using dioxane as a solvent at 80°C with hydrazine hydrate to form the dihydrochromeno-pyrrole core . Key steps include:

  • Reactants : Chromeno[2,3-c]pyrrole-3,9-dione derivatives and functionalized thiadiazoles.
  • Conditions : 15–20 hours under reflux in dry dioxane .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : To verify substitution patterns (e.g., 4-hydroxyphenyl and thiadiazolyl groups).
  • X-ray Diffraction (XRD) : For crystal structure validation, particularly for stereochemical assignments.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
    • Reference : Purification steps in (e.g., recrystallization) ensure high-purity samples for accurate spectral analysis .

Q. What strategies optimize the yield of this compound during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency .
  • Catalyst Screening : Triethylamine is used to deprotonate intermediates in analogous syntheses .
  • Temperature Control : Maintaining 80°C prevents side reactions (e.g., decomposition of hydrazine hydrate) .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., cyclization energetics) using software like Gaussian or ORCA.
  • Machine Learning (ML) : Train models on existing reaction data to prioritize substituents with desired properties (e.g., solubility, bioactivity).
  • Reference : ICReDD’s integrated computational-experimental framework accelerates reaction design by linking quantum mechanics with experimental validation .

Q. What experimental design (DoE) approaches resolve contradictions in reported synthetic yields?

  • Methodological Answer :

  • Factorial Design : Systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions.
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., time vs. temperature) to maximize yield.
  • Reference : Polish Journal of Chemical Technology highlights DoE for minimizing experimental runs while capturing nonlinear effects .

Q. How can mechanistic studies elucidate the cyclization step in this compound’s synthesis?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated reactants to identify rate-determining steps.
  • In Situ Spectroscopy : Monitor intermediates via FTIR or Raman spectroscopy during cyclization.
  • Reference : Vydzhak’s work on analogous dihydrochromeno-pyrroles suggests a stepwise mechanism involving nucleophilic attack followed by dehydration .

Q. What strategies address discrepancies in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC or HMBC to assign ambiguous proton/carbon signals.
  • Paramagnetic Relaxation Agents : Add shift reagents to resolve overlapping peaks in crowded spectra.
  • Reference : ’s recrystallization protocols reduce impurities that complicate spectral interpretation .

Notes

  • Depth & Methodology : Answers emphasize experimental design, computational integration, and conflict resolution, aligning with –5 and 11.
  • Advanced Tools : Quantum chemistry () and DoE () are highlighted for innovation.

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